Bacopaside V

Description

Properties

Molecular Formula |

C41H66O13 |

|---|---|

Molecular Weight |

767.0 g/mol |

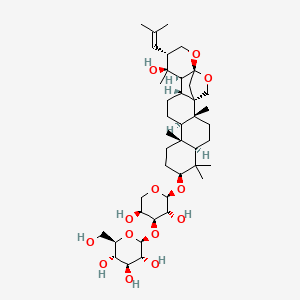

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3,5-dihydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C41H66O13/c1-20(2)14-21-16-50-41-18-40(19-51-41)22(33(41)39(21,7)48)8-9-26-37(5)12-11-27(36(3,4)25(37)10-13-38(26,40)6)53-34-31(47)32(23(43)17-49-34)54-35-30(46)29(45)28(44)24(15-42)52-35/h14,21-35,42-48H,8-13,15-19H2,1-7H3/t21-,22-,23+,24-,25+,26-,27+,28-,29+,30-,31-,32+,33+,34+,35+,37+,38-,39+,40+,41-/m1/s1 |

InChI Key |

RJDSARTZFIBDAR-HYXREVLBSA-N |

Isomeric SMILES |

CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)C |

Canonical SMILES |

CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Bacopaside V from Bacopa monniera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isolation of Bacopaside V, a promising triterpenoid saponin, from the medicinal plant Bacopa monniera. This document details the necessary experimental protocols, presents quantitative data for yield and purity, and visualizes the experimental workflow and a putative neuroprotective signaling pathway associated with bacosides.

Introduction

Bacopa monniera, commonly known as Brahmi, has a long history of use in traditional Ayurvedic medicine for its cognitive-enhancing and neuroprotective properties.[1] The therapeutic effects of this plant are largely attributed to a class of compounds known as bacosides, which are triterpenoid saponins. Among these, this compound has garnered interest for its potential pharmacological activities. This guide outlines a systematic approach to the isolation and purification of this compound for further research and drug development.

Quantitative Data Summary

The isolation of this compound is often performed alongside other structurally related bacosides. The yields of these compounds can vary depending on the plant material, extraction method, and purification techniques employed. The following table summarizes representative yields obtained from the scientific literature.

| Compound | Yield (mg) from 0.4g of crude fraction | Reference |

| Bacopaside III | 41 | [2] |

| Bacopaside IV | 62 | [2] |

| This compound | 25 | [2] |

Experimental Protocols

This section provides a detailed methodology for the isolation of this compound from Bacopa monniera, synthesized from established research protocols.

Plant Material and Extraction

-

Plant Material : Dried, powdered aerial parts of Bacopa monniera are used as the starting material.

-

Defatting : The powdered plant material is first defatted to remove lipids and other non-polar compounds that may interfere with subsequent extraction steps. This is typically achieved by extraction with a non-polar solvent such as n-hexane.

-

Extraction of Saponins : The defatted plant material is then extracted with a polar solvent to isolate the saponin-rich fraction. Methanol is a commonly used solvent for this purpose. The extraction can be performed using maceration, Soxhlet extraction, or other suitable methods. The resulting methanolic extract is then concentrated under reduced pressure to obtain a crude extract.

Fractionation by Column Chromatography

The crude methanolic extract is subjected to column chromatography for initial fractionation.

-

Stationary Phase : Silica gel (60-120 mesh) is a commonly used stationary phase.

-

Mobile Phase : A gradient elution system is employed to separate the different classes of compounds. A typical gradient starts with a less polar solvent system, such as chloroform, and gradually increases in polarity by the addition of methanol.

-

Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired bacosides. Fractions with similar TLC profiles are pooled together.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

The final purification of this compound is achieved using preparative HPLC.

-

Column : A reversed-phase C18 column is typically used for the separation of bacosides.

-

Mobile Phase : An isocratic or gradient mobile phase consisting of a mixture of acetonitrile and water or a buffer (e.g., sodium sulphate buffer, pH 2.3) is employed.[3] The exact composition and gradient profile need to be optimized for the specific column and instrument used.

-

Detection : The eluent is monitored using a UV detector, typically at a wavelength of 205 nm, where bacosides exhibit absorbance.

-

Fraction Collection : Fractions corresponding to the peak of this compound are collected. The identity and purity of the isolated compound should be confirmed by analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isolation of this compound from Bacopa monniera.

References

Unraveling the Molecular Architecture of Bacopaside V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure elucidation of Bacopaside V, a triterpenoid saponin isolated from Bacopa monniera. The following sections detail the spectroscopic data, experimental protocols, and logical workflow employed to determine its complete molecular structure.

Spectroscopic and Physicochemical Data

The structural determination of this compound was achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The key quantitative data are summarized below.

Mass Spectrometry

High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) was utilized to determine the molecular formula of this compound.

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

| [M+H]⁺ | 767.4563 | 767.4601 | C₄₁H₆₆O₁₃ |

| [M+Na]⁺ | 789.4383 | 789.4425 | C₄₁H₆₆O₁₃Na |

| [M+K]⁺ | 805.4122 | 805.4156 | C₄₁H₆₆O₁₃K |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound was recorded in pyridine-d₅. The chemical shifts were assigned based on 2D NMR experiments (HMQC and HMBC) and comparison with related compounds.[1][2]

| Carbon No. | Aglycone (Pseudojujubogenin) δc (ppm) | Carbon No. | Inner Sugar (α-L-Arabinopyranose) δc (ppm) | Carbon No. | Terminal Sugar (β-D-Glucopyranose) δc (ppm) |

| 1 | 38.9 | 1' | 107.0 | 1'' | 105.9 |

| 2 | 26.7 | 2' | 76.1 | 2'' | 75.4 |

| 3 | 89.0 | 3' | 84.2 | 3'' | 78.4 |

| 4 | 39.5 | 4' | 69.3 | 4'' | 71.8 |

| 5 | 56.4 | 5' | 67.0 | 5'' | 78.2 |

| 6 | 18.4 | 6'' | 62.9 | ||

| 7 | 35.1 | ||||

| 8 | 40.1 | ||||

| 9 | 49.9 | ||||

| 10 | 37.3 | ||||

| 11 | 21.8 | ||||

| 12 | 28.6 | ||||

| 13 | 37.1 | ||||

| 14 | 53.5 | ||||

| 15 | 32.1 | ||||

| 16 | 74.0 | ||||

| 17 | 56.4 | ||||

| 18 | 17.5 | ||||

| 19 | 16.4 | ||||

| 20 | 85.3 | ||||

| 21 | 31.8 | ||||

| 22 | 75.3 | ||||

| 23 | 28.1 | ||||

| 24 | 16.8 | ||||

| 25 | 17.4 | ||||

| 26 | 27.2 | ||||

| 27 | 26.0 | ||||

| 28 | 18.2 | ||||

| 29 | 33.3 | ||||

| 30 | 25.4 |

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound was also recorded in pyridine-d₅. Key assignments are provided below.[3]

| Proton No. | Aglycone (Pseudojujubogenin) δh (ppm, J in Hz) | Proton No. | Inner Sugar (α-L-Arabinopyranose) δh (ppm, J in Hz) | Proton No. | Terminal Sugar (β-D-Glucopyranose) δh (ppm, J in Hz) |

| 3-H | 3.28 (dd, 11.5, 4.5) | 1'-H | 4.91 (d, 6.5) | 1''-H | 5.35 (d, 7.5) |

| 16-H | 5.38 (br d, 5.0) | 2'-H | 4.52 (dd, 8.5, 6.5) | 2''-H | 4.25 (dd, 8.5, 7.5) |

| 22-H | 4.38 (d, 8.0) | 3'-H | 4.41 (dd, 8.5, 3.0) | 3''-H | 4.18 (t, 8.5) |

| Me-18 | 1.15 (s) | 4'-H | 4.32 (m) | 4''-H | 4.08 (t, 8.5) |

| Me-19 | 0.88 (s) | 5'ax-H | 4.01 (dd, 11.5, 2.0) | 5''-H | 3.92 (m) |

| Me-21 | 1.35 (s) | 5'eq-H | 4.45 (br d, 11.5) | 6''a-H | 4.48 (br d, 11.0) |

| Me-26 | 1.25 (d, 6.5) | 6''b-H | 4.35 (dd, 11.0, 5.0) | ||

| Me-27 | 1.05 (d, 6.5) | ||||

| Me-28 | 0.95 (s) | ||||

| Me-29 | 0.92 (s) | ||||

| Me-30 | 1.02 (s) |

Experimental Protocols

Isolation of this compound

-

Extraction: The plant material of Bacopa monniera was subjected to Soxhlet extraction with methanol.

-

Fractionation: The n-butanol soluble fraction of the methanol extract was adsorbed on silica gel and fractionated by successive extraction with chloroform, ethyl acetate, and acetone.

-

Column Chromatography: The acetone extract was subjected to column chromatography over silica gel using a methanol-chloroform gradient. Saponin-containing fractions were combined.

-

Preparative HPLC: The combined saponin fraction was further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Acid Hydrolysis

-

Reaction Setup: 15 mg of this compound was dissolved in 10 mL of aqueous methanol.

-

Hydrolysis: 2N Hydrochloric acid was added, and the mixture was heated on a steam bath for 6 hours.

-

Extraction of Aglycone: The reaction mixture was cooled, diluted with 10 mL of water, and extracted with chloroform to isolate the aglycone (pseudojujubogenin).

-

Analysis of Sugars: The aqueous layer was neutralized with silver carbonate and filtered. The filtrate was concentrated and analyzed by paper chromatography to identify the sugar constituents. Gas chromatography (GC) of the alditol acetates was used to determine the 1:1 ratio and the D/L configuration of the sugars.[1]

Structure Elucidation Workflow

The logical process for elucidating the structure of this compound is outlined in the diagram below. It begins with the isolation and initial characterization, followed by degradation (hydrolysis) to identify the building blocks, and finally, spectroscopic analysis to determine the complete connectivity and stereochemistry.

Caption: Workflow for the structure elucidation of this compound.

Final Chemical Structure

The culmination of the analytical data led to the definitive structure of this compound as 3-O-β-D-glucopyranosyl(1→3)-α-L-arabinopyranosyl pseudojujubogenin.[3][4]

Caption: Molecular components and linkages of this compound.

References

Bacopaside V: A Bioactive Triterpenoid Glycoside for Neurological and Oncological Research

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Bacopaside V, a triterpenoid glycoside isolated from the medicinal plant Bacopa monnieri, stands as a compound of significant interest for its potential therapeutic applications. Traditionally part of Ayurvedic medicine, Bacopa monnieri has a long history of use as a nervine tonic. Modern scientific investigation has identified a class of compounds known as bacosides as the primary bioactive constituents responsible for its neurological effects. Among these, this compound is emerging as a noteworthy molecule with potential neuroprotective, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, biological activities, and putative mechanisms of action. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a summary of available quantitative data to facilitate further research and development.

Introduction

Bacopa monnieri (L.) Wettst., commonly known as Brahmi, is a perennial herb renowned in traditional Indian medicine for its cognitive-enhancing and neuroprotective properties. The primary bioactive compounds responsible for these effects are a group of triterpenoid saponins called bacosides. This compound is one such dammarane-type triterpenoid glycoside.[1] Its chemical structure confers upon it the potential to interact with various biological targets, leading to a range of pharmacological effects. This guide aims to consolidate the existing scientific literature on this compound, offering a technical resource for researchers exploring its therapeutic potential.

Chemical Properties

This compound is characterized by a complex glycosidic structure attached to a triterpenoid aglycone.

-

Molecular Formula: C₄₁H₆₆O₁₃[2]

-

Molecular Weight: 767.0 g/mol [2]

-

CAS Number: 620592-16-7[1]

-

Chemical Name: (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3,5-dihydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.0¹,¹⁴.0²,¹¹.0⁵,¹⁰.0¹⁵,²⁰]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[2]

-

Synonyms: 3-O-β-D-glucopyranosyl-(1→3)-α-L-arabinopyranosyl pseudojujubogenin.[3]

Biological Activities and Mechanisms of Action

While research specifically isolating the effects of this compound is still emerging, studies on closely related bacosides and extracts of Bacopa monnieri provide strong indications of its potential biological activities.

Neuroprotective Effects

Bacosides, as a class of compounds, are well-documented for their neuroprotective effects. These are attributed to their antioxidant properties and their ability to modulate neurotransmitter systems.[3] The proposed mechanisms include scavenging of free radicals, reduction of lipid peroxidation, and enhancement of the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[3] Furthermore, bacosides have been shown to prevent the aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease.[3]

Potential Neuroprotective Signaling Pathway of Bacosides

Caption: Putative neuroprotective mechanism of bacosides.

Anti-inflammatory Activity

Extracts of Bacopa monnieri have demonstrated significant anti-inflammatory effects. Studies have shown that bacoside-enriched fractions can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated immune cells.[4][5] This suggests a potential role for this compound in modulating inflammatory pathways, which are implicated in a wide range of chronic diseases, including neurodegenerative disorders and cancer. The inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are also proposed mechanisms.[6]

Proposed Anti-inflammatory Signaling Pathway

Caption: Inhibition of NF-κB mediated inflammation.

Anti-cancer Potential

Emerging evidence suggests that bacosides possess anti-cancer properties. While direct studies on this compound are limited, research on related compounds like Bacopaside I and II has shown they can inhibit the proliferation, migration, and invasion of various cancer cell lines, including breast and colon cancer.[7][8] The proposed mechanisms involve the induction of cell cycle arrest, typically at the G2/M phase, and the triggering of apoptosis (programmed cell death).[9] Some studies also point to the inhibition of aquaporin-1 (AQP1), a water channel protein implicated in tumor progression.[7]

Workflow for Assessing Anti-cancer Activity

Caption: In vitro evaluation of anti-cancer potential.

Quantitative Data

Quantitative data specifically for this compound is scarce in the current literature. The following tables summarize available data for closely related bacosides and extracts of Bacopa monnieri. It is important to note that these values may not be directly extrapolated to this compound and should be used as a reference for designing future experiments.

Table 1: Cytotoxicity of Bacopa monnieri Extracts and Related Bacosides

| Compound/Extract | Cell Line | Assay | IC₅₀ Value | Reference |

| Ethanolic Extract | MCF-7 (Breast Cancer) | MTT | 72.0 µg/mL | [10] |

| Ethanolic Extract | MDA-MB-231 (Breast Cancer) | MTT | 75.0 µg/mL | [10] |

| Dichloromethane Fraction | MCF-7 (Breast Cancer) | MTT | 57.0 µg/mL | [10] |

| Dichloromethane Fraction | MDA-MB-231 (Breast Cancer) | MTT | 42.0 µg/mL | [10] |

| Hexane Fraction | MCF-7 (Breast Cancer) | MTT | 53.0 µg/mL | [11] |

| Bacopaside II | HT-29 (Colon Cancer) | Crystal Violet | 18.4 µM | [12] |

| Bacopaside II | SW480 (Colon Cancer) | Crystal Violet | 17.3 µM | [12] |

| Bacopaside II | SW620 (Colon Cancer) | Crystal Violet | 14.6 µM | [12] |

| Bacopaside II | HCT116 (Colon Cancer) | Crystal Violet | 14.5 µM | [12] |

Table 2: Anti-inflammatory Activity of Bacopa monnieri Fractions

| Fraction | Cell Type | Stimulant | Measured Parameter | Inhibition | Reference |

| Triterpenoid Fraction | Human PBMCs | LPS | TNF-α production | Significant | [5] |

| Triterpenoid Fraction | Human PBMCs | LPS | IL-6 production | Significant | [5] |

| Bacoside-enriched Fraction | Human PBMCs | LPS | TNF-α production | Significant | [5] |

| Bacoside-enriched Fraction | Human PBMCs | LPS | IL-6 production | Significant | [5] |

Experimental Protocols

The following are detailed methodologies for the isolation and biological evaluation of this compound, adapted from established protocols for bacosides.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the dried plant material of Bacopa monnieri.

Materials:

-

Dried, powdered Bacopa monnieri plant material

-

Methanol

-

n-Butanol

-

Silica gel for column chromatography (60-120 mesh)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile (HPLC grade)

-

Anhydrous sodium sulfate

-

Sulfuric acid

-

Rotary evaporator

-

Freeze dryer

Protocol:

-

Extraction:

-

Macerate the dried, powdered plant material in methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

Suspend the crude extract in water and partition successively with n-butanol.

-

Collect the n-butanol fraction, which is enriched with saponins, and evaporate to dryness.

-

-

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of chloroform-methanol).

-

Load the dried n-butanol fraction onto the column.

-

Elute the column with a gradient of increasing methanol concentration.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing bacosides.

-

-

HPLC Purification:

-

Pool the fractions rich in bacosides and concentrate.

-

Perform preparative HPLC on a C18 column.

-

Use an isocratic mobile phase, for example, a mixture of acetonitrile and an aqueous solution of anhydrous sodium sulfate (e.g., 31.5:68.5 v/v), with the pH adjusted to 2.3 with sulfuric acid.[13]

-

Monitor the eluent at a suitable wavelength (e.g., 205 nm).

-

Collect the peak corresponding to the retention time of a this compound standard.

-

Lyophilize the collected fraction to obtain pure this compound.

-

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplate

-

Microplate reader

Protocol:

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µg/mL) and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 or 48 hours.

-

Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.

Apoptosis Assay by Annexin V-FITC/PI Staining

Objective: To detect and quantify apoptosis induced by this compound.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Treat cells with this compound as described for the cell cycle analysis.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.

Future Directions

The preliminary evidence for the biological activities of bacosides, including the closely related Bacopaside I and II, strongly suggests that this compound is a promising candidate for further investigation. Future research should focus on:

-

Isolation and large-scale production of pure this compound to enable comprehensive preclinical studies.

-

Determination of specific IC₅₀ values for the anti-inflammatory and neuroprotective effects of this compound in relevant in vitro models.

-

Elucidation of the precise molecular mechanisms of action of this compound, including its effects on key signaling pathways such as NF-κB, PI3K/Akt, and MAPK.

-

In vivo studies in animal models of neurological disorders and cancer to evaluate the efficacy and safety of this compound.

-

Pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion.

Conclusion

This compound is a bioactive triterpenoid glycoside with significant potential for the development of novel therapeutics for neurological and oncological conditions. While research specifically focused on this compound is in its early stages, the wealth of data on Bacopa monnieri and its other bacoside constituents provides a strong rationale for its continued investigation. The experimental protocols and data presented in this guide offer a framework for researchers to further explore the pharmacological properties of this compound and unlock its therapeutic promise.

References

- 1. researchgate.net [researchgate.net]

- 2. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncologyradiotherapy.com [oncologyradiotherapy.com]

- 4. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of anticancer potential of Bacopa monnieri L. against MCF-7 and MDA-MB 231 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 9. Adventures with the MAPK pathway - The Cancer Researcher [magazine.eacr.org]

- 10. Quantitative determination of the major saponin mixture bacoside A in Bacopa monnieri by HPLC. | Semantic Scholar [semanticscholar.org]

- 11. Bacopasides I and II Act in Synergy to Inhibit the Growth, Migration and Invasion of Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

Bacopaside V and its Putative Role in Cognitive Enhancement: A Review of the Evidence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacopa monnieri, a perennial herb revered in traditional Ayurvedic medicine, has garnered significant scientific attention for its nootropic properties, particularly its potential to enhance cognitive function and memory. The primary bioactive constituents responsible for these effects are believed to be a class of triterpenoid saponins known as bacosides. Among these, Bacopaside V is a recognized component, though its individual contribution to the overall pharmacological profile of Bacopa monnieri is an area of ongoing investigation.

This technical guide provides a comprehensive overview of the current understanding of this compound and its putative role in cognitive enhancement. It is important to note that while a substantial body of research exists for the whole plant extract and some of its major saponins like Bacoside A and Bacopaside I, studies focusing specifically on isolated this compound are limited. Therefore, this document will synthesize the available data on bacosides as a class to infer the likely mechanisms and potential of this compound, clearly distinguishing between direct evidence and extrapolated findings. This guide is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of bacosides for cognitive disorders.

Chemical and Physical Properties of this compound

This compound is a dammarane-type triterpenoid saponin. Its chemical structure has been elucidated, and its properties are summarized in the table below.[1][2][3][4]

| Property | Value |

| Molecular Formula | C41H66O13 |

| Molecular Weight | 766.95 g/mol |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3,5-dihydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

| CAS Number | 620592-16-7 |

| Classification | Triterpenoid Glycoside (Saponin) |

| Source | Bacopa monnieri (L.) Wettst. |

Quantitative Data on Bacosides and Bacopa monnieri Extract

The following tables summarize quantitative data from various studies on Bacopa monnieri extracts and some of its isolated constituents. It is important to note the specific substance tested in each case, as data for isolated this compound is not currently available in the literature.

Table 1: In Vitro Studies on Bacosides

| Compound/Extract | Assay | Target/Cell Line | Result (IC50) | Reference |

| Bacopaside II | Cell Growth Inhibition (Colon Cancer) | HT-29 | 18.4 µM | [5] |

| Bacopaside II | Cell Growth Inhibition (Colon Cancer) | SW480 | 17.3 µM | [5] |

| Bacopaside II | Cell Growth Inhibition (Colon Cancer) | SW620 | 14.6 µM | [5] |

| Bacopaside II | Cell Growth Inhibition (Colon Cancer) | HCT116 | 14.5 µM | [5] |

Table 2: In Vivo Studies on Bacosides and Bacopa monnieri Extract

| Compound/Extract | Animal Model | Dosage | Outcome | Reference |

| Bacopa monnieri Extract | Sprague-Dawley Rats (Chronic Toxicity) | 30, 60, 300, 1500 mg/kg for 270 days | No toxicity observed | [6] |

| Bacopa monnieri Extract | Sprague-Dawley Rats (Acute Toxicity) | 5000 mg/kg | No significant undesirable effects | [6] |

| Bacosides (mixture) | Mice (Scopolamine-induced amnesia) | 30 mg/kg | Reversed amnesia, likely by improving acetylcholine levels | [7] |

| Bacosides (mixture) | Mice (Sodium nitrite-induced amnesia) | 30 mg/kg | Reversed amnesia, likely by improving hypoxic conditions | [7] |

| Bacopaside I | APP/PS1 Transgenic Mice (Alzheimer's model) | Not specified | Ameliorated cognitive impairment | [8] |

| Bacopaside I | Rats (Cerebral Ischemia) | 10 and 30 mg/kg | Reduced neurological deficits, cerebral infarct volume, and edema | [9] |

| Bacopaside X and Quercetin | Mice (Scopolamine-induced Alzheimer's model) | 20 mg/kg (BX) + 25 mg/kg (Q) | Synergistic neuroprotection, improved biochemical markers (NO, GSH, MDA) and mRNA levels of marker genes | [10] |

Table 3: Human Clinical Trials on Bacopa monnieri Extract

| Extract/Dosage | Population | Duration | Key Cognitive Outcomes | Reference |

| 300-450 mg/day | Healthy Adults | 12 weeks | Improved performance on 9 of 17 tests of memory free recall | [11][12] |

| 300 mg/day | Elderly without dementia | 12 weeks | Enhanced AVLT delayed word recall memory scores | [13] |

| 320 mg KeenMind® (55% bacosides) | Healthy Adults | 90 days | Improved information processing speed and verbal learning, decreased anxiety | [14] |

| 320 mg or 640 mg KeenMind® (single dose) | Healthy Adults | Acute | Improved divided attention | [14] |

Mechanisms of Action for Bacosides in Cognitive Enhancement

The cognitive-enhancing effects of bacosides are believed to be multifactorial, involving several neurochemical and cellular processes. While the specific actions of this compound have not been delineated, it is presumed to contribute to the mechanisms described below for the bacoside class.

Modulation of the Cholinergic System

The cholinergic system is crucial for learning and memory. Bacosides have been shown to enhance cholinergic neurotransmission.[15][16] This is achieved through two primary actions:

-

Inhibition of Acetylcholinesterase (AChE): AChE is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, bacosides increase the synaptic levels and duration of action of acetylcholine.[17]

-

Activation of Choline Acetyltransferase (ChAT): ChAT is the enzyme responsible for the synthesis of acetylcholine. Some studies suggest that bacosides may upregulate the activity of ChAT, leading to increased acetylcholine production.[16]

Antioxidant and Neuroprotective Effects

Oxidative stress is implicated in age-related cognitive decline and neurodegenerative diseases. Bacosides exhibit potent antioxidant properties that protect the brain from oxidative damage.[17][18] These effects include:

-

Scavenging of Free Radicals: Bacosides can directly neutralize reactive oxygen species (ROS).

-

Enhancement of Endogenous Antioxidant Enzymes: They have been shown to increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[19]

-

Inhibition of Lipid Peroxidation: Bacosides protect neuronal membranes from damage by inhibiting the peroxidation of lipids.

Modulation of Neurotransmitter Systems

Beyond the cholinergic system, bacosides are thought to interact with other neurotransmitter systems involved in mood, cognition, and stress response, including the serotonergic and dopaminergic systems.[20] This modulation may contribute to the anxiolytic and antidepressant-like effects reported in some studies.

Anti-inflammatory Action

Neuroinflammation is a key factor in the pathogenesis of neurodegenerative diseases. Bacosides have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes.

Reduction of β-amyloid Aggregation

In the context of Alzheimer's disease, the accumulation of β-amyloid plaques is a hallmark pathology. Some studies suggest that bacosides can reduce the aggregation and deposition of β-amyloid peptides, offering a potential therapeutic avenue for this disease.[2][17]

Signaling Pathways

Recent research suggests that the neuroprotective effects of bacosides may be mediated through the modulation of intracellular signaling pathways critical for neuronal survival, plasticity, and apoptosis.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis. Studies on Bacopaside I have shown that its neuroprotective effects are mediated, in part, through the activation of the PI3K/Akt pathway.[19] Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins, thereby promoting neuronal survival.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Purified Extract from the Medicinal Plant Bacopa monnieri, Bacopaside II, Inhibits Growth of Colon Cancer Cells In Vitro by Inducing Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acute and chronic toxicities of Bacopa monnieri extract in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of bacopaside I in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synergistic neuroprotection by phytocompounds of Bacopa monnieri in scopolamine-induced Alzheimer's disease mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.hud.ac.uk [pure.hud.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Effects of a Standardized Bacopa monnieri Extract on Cognitive Performance, Anxiety, and Depression in the Elderly: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ABC Herbalgram Website [herbalgram.org]

- 15. caringsunshine.com [caringsunshine.com]

- 16. caringsunshine.com [caringsunshine.com]

- 17. mdpi.com [mdpi.com]

- 18. ABC Herbalgram Website [herbalgram.org]

- 19. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bacopa monnieri and Their Bioactive Compounds Inferred Multi-Target Treatment Strategy for Neurological Diseases: A Cheminformatics and System Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Bacopaside V Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacopaside V, a triterpenoid saponin from Bacopa monnieri, is a promising natural compound with potential neuroprotective properties. Understanding its molecular interactions with protein targets is crucial for elucidating its mechanism of action and for guiding future drug development efforts. This technical guide provides a comprehensive overview of the in silico methodologies for modeling the receptor binding of this compound. It outlines detailed experimental protocols for molecular docking and molecular dynamics simulations, summarizes quantitative binding data from related compounds, and visualizes the potential signaling pathways implicated in its activity.

Introduction

Bacopa monnieri, a perennial herb, has been used for centuries in traditional Ayurvedic medicine to enhance cognitive function and alleviate anxiety.[1] Modern phytochemical analysis has identified a class of triterpenoid saponins, known as bacosides, as the primary bioactive constituents responsible for these effects. Among them, this compound is a significant component, though its specific molecular targets and mechanisms of action are not yet fully elucidated.[2]

In silico modeling offers a powerful and cost-effective approach to predict and analyze the interactions between small molecules like this compound and their potential protein receptors.[3] By employing techniques such as molecular docking and molecular dynamics (MD) simulations, researchers can gain insights into binding affinities, interaction patterns, and the stability of ligand-protein complexes. This guide details a systematic in silico workflow to investigate the receptor binding profile of this compound, providing a foundation for hypothesis-driven experimental validation.

Potential Protein Targets for this compound

While direct experimental data on this compound binding is limited, studies on structurally similar bacosides have identified several potential protein targets implicated in neurological pathways. These include:

-

Leucine-Rich Repeat Kinase 2 (LRRK2): A key protein in Parkinson's disease pathogenesis.[4]

-

Caspase-3: A critical executioner caspase in the apoptotic pathway.[5][6]

-

Tau Protein Kinase I (TPK I) / GSK-3β: An enzyme involved in the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease.[7]

-

Neurotransmitter Receptors: Including serotonin (5-HT), dopamine (D), and muscarinic acetylcholine (M) receptors, which are crucial for mood, cognition, and memory.

-

Acetylcholinesterase (AChE): An enzyme that degrades acetylcholine, a target for cognitive enhancers.

This guide will focus on modeling the interaction of this compound with LRRK2, Caspase-3, and TPK I as representative examples.

Experimental Protocols

Ligand and Protein Preparation

A crucial first step in any in silico modeling study is the preparation of the ligand (this compound) and the target protein structures.

3.1.1. Ligand Preparation

-

Obtain Ligand Structure: The 3D structure of this compound can be obtained from the PubChem database (CID: 11072737). Download the structure in SDF format.

-

Energy Minimization: The ligand structure should be energy-minimized to obtain a stable, low-energy conformation. This can be performed using software like Avogadro or UCSF Chimera with a suitable force field (e.g., MMFF94).

-

File Format Conversion: Convert the minimized ligand structure to the PDBQT file format, which includes atomic charges and atom type definitions, using tools like AutoDockTools.

3.1.2. Protein Preparation

-

Obtain Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For example:

-

LRRK2 (e.g., PDB ID: 6VP6)

-

Caspase-3 (e.g., PDB ID: 3KJF)

-

Tau-protein kinase I (GSK-3β) (e.g., PDB ID: 1J1C)

-

-

Pre-processing: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file. Repair any missing residues or atoms using tools like SWISS-MODEL or the "Dunbrack rotamers" tool in UCSF Chimera.

-

Protonation and Charge Assignment: Add polar hydrogens and assign appropriate protonation states to ionizable residues at a physiological pH (7.4). Assign partial charges using a force field like AMBER or CHARMM.

-

File Format Conversion: Convert the prepared protein structure to the PDBQT format using AutoDockTools.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

3.2.1. Docking Protocol using AutoDock Vina

-

Grid Box Definition: Define a grid box that encompasses the active site of the target protein. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket. For LRRK2, the ATP-binding site is a common target. For Caspase-3, the active site cleft is the region of interest. For TPK I, the ATP-binding pocket is also a primary target.

-

Docking Parameters:

-

Exhaustiveness: Set the exhaustiveness of the search to a value between 8 and 16 to ensure a thorough exploration of the conformational space.

-

Number of Modes: Generate a sufficient number of binding modes (e.g., 10-20) to capture the most likely binding poses.

-

-

Execution: Run the docking simulation using the prepared ligand and protein files and the defined grid parameters.

-

Analysis of Results: Analyze the output files to identify the binding pose with the lowest binding affinity (in kcal/mol). Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

Molecular Dynamics (MD) Simulation

MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and the nature of the interactions.

3.3.1. MD Simulation Protocol using GROMACS

-

System Preparation:

-

Force Field: Choose an appropriate force field for the protein (e.g., AMBER99SB-ILDN) and the ligand (e.g., GAFF).

-

Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes.

-

Equilibration:

-

NVT Ensemble (Constant Number of Particles, Volume, and Temperature): Equilibrate the system at a constant temperature (e.g., 300 K) for a short duration (e.g., 1 ns).

-

NPT Ensemble (Constant Number of Particles, Pressure, and Temperature): Equilibrate the system at a constant pressure (e.g., 1 bar) and temperature (e.g., 300 K) for a longer duration (e.g., 10 ns) to ensure the system reaches a stable density.

-

-

Production MD: Run the production MD simulation for a significant period (e.g., 100-200 ns) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the resulting trajectory to calculate:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To quantify the hydrogen bonding interactions between the ligand and protein.

-

Binding Free Energy Calculation (MM/PBSA or MM/GBSA): To estimate the binding free energy of the complex.

-

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for evaluating the drug-likeness of a compound.

3.4.1. In Silico ADMET Prediction

Various online tools and software can be used to predict the ADMET properties of this compound based on its chemical structure.

-

Tool Selection: Utilize web servers like SwissADME, pkCSM, or ADMETlab.

-

Input: Provide the SMILES string or the 2D structure of this compound.

-

Analysis: Analyze the predicted properties, including:

-

Absorption: Human intestinal absorption, Caco-2 permeability.

-

Distribution: Blood-brain barrier permeability, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: AMES toxicity, hERG inhibition.

-

Data Presentation

The following tables summarize the predicted binding affinities of various bacosides with potential protein targets based on existing literature. This data can be used as a reference for interpreting the results of in silico modeling of this compound.

| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

| Bacopaside I | LRRK2 | -7.5 | [4] |

| Bacopaside II | Caspase-3 | -8.8 | [5] |

| Bacopaside III | Tau-protein kinase I | -9.2 | [5] |

| Bacopaside X | LRRK2 | -7.5 | [4] |

| Bacopasaponin G | Caspase-3 | -9.6 | [5] |

| ADMET Property | Predicted Value for this compound | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | Low | Poorly absorbed from the gut. |

| Caco-2 Permeability | Low | Low permeability across the intestinal epithelium. |

| Distribution | ||

| Blood-Brain Barrier Permeability | No | Unlikely to cross the blood-brain barrier. |

| Plasma Protein Binding | High | Likely to be highly bound to plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |

| Toxicity | ||

| AMES Toxicity | Non-toxic | Not likely to be mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

Note: The ADMET predictions are hypothetical and should be confirmed by experimental assays.

Visualization of Workflows and Pathways

In Silico Modeling Workflow

References

- 1. frontiersin.org [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. XIAP inhibits caspase-3 and -7 using two binding sites: evolutionarily conserved mechanism of IAPs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Developing Therapeutic Approaches to Tau, Selected Kinases, and Related Neuronal Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C41H66O13 | CID 11072737 - PubChem [pubchem.ncbi.nlm.nih.gov]

Bacopaside V: A Technical Guide to Its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacopaside V is a triterpenoid glycoside first identified in the medicinal plant Bacopa monnieri.[1][2] As a member of the bacoside family of compounds, it contributes to the neuropharmacological and nervine tonic activities attributed to this herb.[3] This technical guide provides a comprehensive overview of the discovery, natural sources, and known biological activities of this compound, with a focus on experimental protocols and quantitative data to support further research and drug development efforts.

Discovery and Natural Sources

This compound was first isolated and characterized in 2003 by Chakravarty and colleagues from the n-butanol soluble fraction of a methanol extract of Bacopa monniera.[1][2] Its structure was elucidated as 3-O-β-D-glucopyranosyl-(1→3)-α-L-arabinopyranosyl pseudojujubogenin.[2]

The primary and exclusive natural source of this compound identified to date is the perennial herb Bacopa monnieri (L.) Wettst., belonging to the family Scrophulariaceae. This plant, commonly known as Brahmi, is widely used in traditional Ayurvedic medicine for its cognitive-enhancing properties.[4][5]

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C41H66O13 | [1] |

| Molecular Weight | 766.97 g/mol | [1] |

| Appearance | Fine needles | [1] |

| Melting Point | 274—276 °C (decomposed) | [1] |

| Optical Rotation | [α]D23 -24.9° (c 0.38, MeOH) | [1] |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a composite methodology based on the original isolation of this compound and subsequent refined HPLC techniques for separating bacosides from Bacopa monnieri.

1. Extraction:

-

Initial Extraction: The dried and powdered aerial parts of Bacopa monnieri are subjected to soxhlet extraction with 95% methanol.[6]

-

Fractionation: The concentrated methanolic extract is then partitioned with n-butanol to obtain a butanol-soluble fraction enriched with saponins.[1]

2. Chromatographic Separation:

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel. A gradient elution is performed using a mixture of chloroform, ethyl acetate, and acetone.[1]

-

Preparative HPLC: Fractions containing a mixture of bacopasides are further purified by preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and a sodium sulphate buffer (e.g., 0.05 M, pH 2.3).[2] The separation of twelve bacopa saponins, including this compound, has been achieved with an isocratic elution using 0.05 M sodium sulphate buffer (pH 2.3) and acetonitrile (68.5 : 31.5, v/v) at a flow rate of 1.0 ml/min on a Luna C18 column at 30°C.[2]

Workflow for Isolation and Purification of this compound

Caption: Workflow for the extraction and isolation of this compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) is used to determine the exact molecular weight and elemental composition.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D-NMR (¹H and ¹³C): Provides information on the proton and carbon environments within the molecule.

-

2D-NMR: Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the connectivity of protons and carbons, and thus the overall structure of the aglycone and the positions of the sugar moieties.[1]

-

Quantitative Data

| Parameter | Value | Source Organism/System | Reference |

| Yield | |||

| This compound | 25 mg from 0.4 g of acetone extract fraction | Bacopa monniera | [1] |

| Antioxidant Activity (of Bacopa monnieri Methanolic Extract) | |||

| DPPH Scavenging IC50 | 456.07 µg/mL | In vitro assay | [3][7] |

| Nitric Oxide Scavenging IC50 | 21.29 µg/mL | In vitro assay | [3][7] |

| Anti-inflammatory Activity (of Bacopa monnieri Extract) | |||

| Nitric Oxide Inhibition IC50 | 134 µg/mL | RAW 264.7 cells | [8] |

Note: Specific IC50 values for the neuroprotective, anti-inflammatory, and antioxidant activities of isolated this compound are not currently available in the published literature. The data presented for antioxidant and anti-inflammatory activities are for the whole plant extract and serve as an indicator of the potential bioactivity of its constituents.

Biological Activities and Signaling Pathways

While the specific biological activities of isolated this compound are not extensively studied, the broader class of bacosides from Bacopa monnieri are known for their neuroprotective, antioxidant, and anti-inflammatory effects.[8][9][10] The mechanisms underlying these effects are thought to involve the modulation of several key signaling pathways.

Potential Signaling Pathways Modulated by Bacopa monnieri Constituents

1. Brain-Derived Neurotrophic Factor (BDNF) and cAMP Response Element-Binding Protein (CREB) Pathway:

Extracts of Bacopa monnieri have been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity.[11][12] This effect is often linked to the phosphorylation and activation of the cAMP Response Element-Binding Protein (CREB), a transcription factor that plays a crucial role in learning and memory.[13][14] While not directly demonstrated for this compound, its structural similarity to other active bacosides suggests it may contribute to the overall effect of the plant extract on this pathway.

BDNF/CREB Signaling Pathway

Caption: Potential modulation of the BDNF/CREB pathway by Bacopa monnieri.

2. GSK-3β/Wnt/β-catenin Signaling Pathway:

Recent studies suggest that Bacopa monnieri extract may interact with Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in the Wnt/β-catenin signaling pathway.[15] Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of genes involved in cell proliferation, differentiation, and survival.[9][16] Dysregulation of this pathway is implicated in neurodegenerative diseases. The potential for constituents of Bacopa monnieri to modulate this pathway is an active area of research.

GSK-3β/Wnt/β-catenin Signaling Pathway

Caption: Hypothesized modulation of the GSK-3β/Wnt/β-catenin pathway.

Conclusion and Future Directions

This compound is a significant constituent of Bacopa monnieri with a well-defined chemical structure. While its isolation and characterization have been established, there is a notable gap in the literature regarding its specific biological activities and mechanisms of action. The neuroprotective, antioxidant, and anti-inflammatory properties of Bacopa monnieri extracts are well-documented, but the individual contribution of this compound to these effects remains to be elucidated.

Future research should focus on:

-

Quantitative Bioactivity Studies: Determining the IC50 values of purified this compound in various in vitro assays for neuroprotection, anti-inflammatory, and antioxidant activities.

-

Mechanism of Action Studies: Investigating the direct effects of this compound on key signaling pathways, such as the BDNF/CREB and GSK-3β/Wnt/β-catenin pathways, to confirm its role in the observed pharmacological effects of Bacopa monnieri.

-

In Vivo Studies: Evaluating the efficacy of isolated this compound in animal models of neurodegenerative and inflammatory diseases.

A deeper understanding of the specific contributions of this compound will be invaluable for the standardization of Bacopa monnieri extracts and the potential development of new therapeutic agents for neurological and inflammatory disorders.

References

- 1. jptcp.com [jptcp.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ijbpas.com [ijbpas.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. mdpi.com [mdpi.com]

- 9. The Molecular Mechanism of Natural Products Activating Wnt/β-Catenin Signaling Pathway for Improving Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chronic Administration of Bacopa Monniera Increases BDNF Protein and mRNA Expressions: A Study in Chronic Unpredictable Stress Induced Animal Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Botanicals as Modulators of Neuroplasticity: Focus on BDNF - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Participation of microRNA 124-CREB pathway: a parallel memory enhancing mechanism of standardised extract of Bacopa monniera (BESEB CDRI-08) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Amelioration of Amyloid-β Induced Alzheimer's Disease by Bacopa monnieri through Modulation of Mitochondrial Dysfunction and GSK-3β/Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

Introduction

Bacopa monnieri, a perennial herb revered in traditional Ayurvedic medicine, is a rich source of pharmacologically active compounds known as bacosides. Among these, the triterpenoid saponins are of significant interest to the scientific community for their potential therapeutic applications, particularly in the realm of neuroprotection and cognitive enhancement. This technical guide provides a comprehensive review of the current literature on Bacopaside V and its related saponins, with a focus on quantitative data, experimental methodologies, and an exploration of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Properties of this compound and Related Saponins

This compound is a dammarane-type triterpenoid saponin. These saponins are characterized by a polycyclic aglycone structure linked to one or more sugar moieties. The lipophilic aglycone and hydrophilic sugar chains give these molecules amphipathic properties, which influence their biological activity and pharmacokinetic profiles.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C41H66O13 | [1] |

| Molecular Weight | 767.0 g/mol | [1] |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3,5-dihydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |

| PubChem CID | 11072737 | [1] |

This compound is often found alongside other structurally similar saponins in Bacopa monnieri extracts. It is a constituent of Bacoside B, a mixture of four minor diglycosidic saponins: bacopaside N1, bacopaside N2, bacopaside IV, and this compound.[2] The complex mixture of these related saponins, including the more abundant Bacoside A (a mixture of bacoside A3, bacopaside II, bacopaside X, and bacopasaponin C), contributes to the overall pharmacological profile of Bacopa monnieri extracts.[3][4]

Biological Activities and Therapeutic Potential

The saponins derived from Bacopa monnieri, including this compound, have demonstrated a range of biological activities, with neuroprotection being the most extensively studied.[5] These compounds are being investigated for their potential in the management of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[6][7]

Neuroprotective Effects

The neuroprotective effects of Bacopa saponins are attributed to multiple mechanisms, including antioxidant activity, modulation of neurotransmitter systems, and anti-inflammatory actions. While specific quantitative data for this compound is limited, studies on related saponins and whole extracts provide valuable insights. For instance, a purified Bacoside A demonstrated significant acetylcholinesterase inhibitory activity with an IC50 value of 9.91 µg/ml.[8] Another study reported that bacopaside X, a component of Bacoside A, exhibited an IC50 value of 12.78 μM for acetylcholinesterase inhibition.[5] These findings suggest that individual saponins contribute to the overall cholinergic modulatory effects of Bacopa monnieri extracts.

Bacopa monnieri extracts have also been shown to protect neuronal cells from various insults. For example, an ethanol extract of Bacopa monnieri at a concentration of 100 µg/mL increased the viability of primary cortical cultured neuron cells exposed to amyloid-beta (Aβ)-induced toxicity.[9] Furthermore, a hexane extract of Bacopa monnieri demonstrated a protective effect against glutamate-induced toxicity in HT-22 cells with an EC50 value of 1.2 ± 1.3 μg/ml.[10]

Anti-inflammatory Activity

Antioxidant Activity

The antioxidant properties of Bacopa saponins are believed to be a major contributor to their neuroprotective effects. These compounds can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.[5] A purified Bacoside A showed potent DPPH radical scavenging activity with an IC50 value of 29.22 µg/ml.[8] Studies on Bacopa monnieri extracts have also reported significant antioxidant activity in various assays.[5]

Table 2: Summary of In-Vitro Biological Activities of Bacopa Saponins and Extracts

| Compound/Extract | Assay | Target/Cell Line | Quantitative Data (IC50/EC50) | Reference |

| Purified Bacoside A | Acetylcholinesterase Inhibition | - | 9.91 µg/ml | [8] |

| Bacopaside X | Acetylcholinesterase Inhibition | - | 12.78 μM | [5] |

| Bacopa monnieri Hexane Extract | Neuroprotection (Glutamate-induced toxicity) | HT-22 cells | 1.2 ± 1.3 μg/ml | [10] |

| Bacopa monnieri Ethanol Extract | Neuroprotection (Aβ-induced toxicity) | Primary cortical neurons | 100 µg/mL (increased cell viability) | [9] |

| Bacopa monnieri Extract | Anti-inflammatory (Nitric oxide production) | RAW 264.7 cells | 134 mcg/mL | [11] |

| Purified Bacoside A | Antioxidant (DPPH radical scavenging) | - | 29.22 µg/ml | [8] |

| Bacopa monnieri Extract | Antioxidant (DPPH radical scavenging) | - | 130.6 ± 3.0 to 249.9 ± 12.1 mcg/mL | [11] |

Experimental Protocols

Extraction and Isolation of this compound and Related Saponins

The following is a general protocol for the extraction and isolation of bacosides from Bacopa monnieri, which can be adapted and optimized for the specific purification of this compound.

1. Extraction:

-

Plant Material: Air-dried and powdered aerial parts of Bacopa monnieri.

-

Solvent Extraction:

-

Perform sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane to remove lipids and pigments.[12]

-

Follow with a medium-polarity solvent such as acetone.[12]

-

Finally, extract the defatted plant material with a polar solvent like methanol or a methanol-water mixture (e.g., 70:30 v/v) to obtain the crude saponin extract.[12][13]

-

The extraction can be performed using methods like maceration, soxhlet extraction, or ultrasonication.[14][15]

-

2. Isolation and Purification:

-

Column Chromatography: The crude saponin extract is subjected to column chromatography using a stationary phase like silica gel (100-200 mesh).[8][16]

-

Elution: A gradient elution system is typically employed, starting with a less polar mobile phase and gradually increasing the polarity. A common gradient system is ethyl acetate and methanol, where the concentration of methanol is gradually increased.[8]

-

Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of this compound and other saponins using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][8] Fractions containing the desired compound are pooled and further purified if necessary.

References

- 1. Comparative evaluation of four triterpenoid glycoside saponins of bacoside A in alleviating sub-cellular oxidative stress of N2a neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Ayurvedic plant Bacopa Monnieri inhibits inflammatory pathways in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of amyloid beta protein fibrillation by polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lcms.cz [lcms.cz]

- 7. Bacopa monnieri: A promising herbal approach for neurodegenerative disease treatment supported by in silico and in vitro research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. scienceopen.com [scienceopen.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Comprehensive in vitro and in vivo evaluation of therapeutic potential of Bacopa-derived asiatic acid against a human oral pathogen Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. phcog.com [phcog.com]

- 15. researchgate.net [researchgate.net]

- 16. jees.in [jees.in]

Bacopaside V's Contribution to Bacoside B Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bacopa monnieri, a cornerstone of traditional Ayurvedic medicine, is renowned for its nootropic and neuroprotective properties. These effects are largely attributed to a class of triterpenoid saponins known as bacosides. Bacoside B, one of the major saponin fractions, is itself a complex mixture of several distinct compounds: Bacopaside IV, Bacopaside V, Bacopaside N1, and Bacopaside N2.[1][2] While the therapeutic benefits of the entire Bacopa monnieri extract and its primary fractions, Bacoside A and B, are well-documented, a granular understanding of the specific contribution of each constituent of Bacoside B remains an active area of research. This technical guide synthesizes the current understanding of this compound's role within the Bacoside B complex, detailing its chemical nature, known biological activities in the broader context of bacosides, and the experimental methodologies used in its study. A significant body of evidence points towards a synergistic interplay between the various bacosides, suggesting that the activity of the whole is greater than the sum of its parts.

Composition of Bacoside A and Bacoside B

The primary bioactive constituents of Bacopa monnieri are categorized into two main fractions, Bacoside A and Bacoside B. Bacoside A is generally considered to be more pharmacologically active.[1] Both are complex mixtures of several saponin glycosides. The constituent saponins of each fraction are detailed below.

Table 1: Composition of Bacoside A and Bacoside B

| Fraction | Constituent Saponins | Reference(s) |

| Bacoside A | Bacoside A3, Bacopaside II, Bacopasaponin C, Bacopaside X | [3][4] |

| Bacoside B | Bacopaside IV, this compound, Bacopaside N1, Bacopaside N2 | [1][2] |

Unraveling the Contribution of this compound: A Synergistic Role

Direct, quantitative data delineating the specific contribution of this compound to the overall activity of the Bacoside B complex is limited in publicly available scientific literature. The prevailing hypothesis within the scientific community is that the neuroprotective and nootropic effects of Bacopa monnieri arise from the synergistic interactions of its many bioactive compounds.[5] This suggests that this compound likely functions in concert with the other constituents of Bacoside B to produce a collective therapeutic effect.

The neuroprotective activities attributed to the broader class of bacosides, and therefore likely contributed to by this compound, include antioxidant effects, modulation of neurotransmitter systems, and anti-inflammatory properties.[6][7][8]

Experimental Protocols

Isolation and Purification of Bacoside V

The isolation of individual bacosides from the complex mixture present in Bacopa monnieri extracts is a multi-step process requiring chromatographic techniques.

-

Extraction: A bacoside-rich fraction is typically obtained from the dried plant material using a solvent polarity gradient method, often with methanol or ethanol.[3]

-

Column Chromatography: The crude extract is then subjected to column chromatography using silica gel (100-200 mesh size). A gradient elution is employed, commonly with a mobile phase consisting of ethyl acetate and methanol, with the concentration of methanol gradually increasing.[3][9]

-

Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of the target bacoside using techniques like High-Performance Thin-Layer Chromatography (HPTLC).[9] Fractions containing the purified compound are then pooled and concentrated.

Quantification of Bacosides

High-Performance Liquid Chromatography (HPLC) is the gold standard for the accurate quantification of individual bacosides.

-

Chromatographic System: A typical HPLC system consists of a C18 reverse-phase column, a pump, an injector, and a UV-Vis detector.[10]

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile and a buffer solution (e.g., 0.05 M sodium sulfate buffer at pH 2.3) in a specific ratio (e.g., 68.5:31.5, v/v).[10]

-

Detection: The bacosides are detected by monitoring the UV absorbance at a specific wavelength, typically around 205 nm.[10]

-

Quantification: The concentration of each bacoside is determined by comparing its peak area to that of a known standard.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways modulated exclusively by this compound are not well-elucidated, research on Bacopa monnieri extracts and other major bacosides has identified several key mechanisms through which these compounds exert their neuroprotective effects. It is plausible that this compound contributes to the modulation of these pathways as part of the Bacoside B complex.

Antioxidant and Neuroinflammatory Pathways

Bacopa monnieri extracts have been shown to possess potent antioxidant and anti-inflammatory properties. Bacosides can scavenge free radicals and reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in the brain.[11][12] This is crucial in mitigating the neuronal damage associated with oxidative stress and neuroinflammation, which are implicated in various neurodegenerative diseases.

References

- 1. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability [mdpi.com]

- 3. jees.in [jees.in]

- 4. jees.in [jees.in]

- 5. Bacopa monnieri and Their Bioactive Compounds Inferred Multi-Target Treatment Strategy for Neurological Diseases: A Cheminformatics and System Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ukaazpublications.com [ukaazpublications.com]

- 10. wjpps.com [wjpps.com]

- 11. The Ayurvedic plant Bacopa Monnieri inhibits inflammatory pathways in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective Potential of Bacopa monnieri: Modulation of Inflammatory Signals - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Bioavailability and Pharmacokinetics of Bacopaside V and Related Saponins from Bacopa monnieri

Executive Summary

Bacopa monnieri is a cornerstone of traditional Ayurvedic medicine, revered for its nootropic and neuroprotective properties. These effects are largely attributed to a class of triterpenoid saponins known as bacosides. Bacopaside V, a constituent of the Bacoside B fraction, is one such compound of interest[1]. However, a thorough review of existing scientific literature reveals a significant gap: there are no dedicated, publicly available studies detailing the specific pharmacokinetic profile or bioavailability of isolated this compound.

This guide addresses this gap by providing a comprehensive overview based on available data for structurally analogous compounds, primarily Bacopaside I . By examining the pharmacokinetics of Bacopaside I and the general metabolic fate of bacosides, we can construct a scientifically informed, albeit inferred, profile for this compound. This document synthesizes quantitative data from preclinical studies, details the experimental methodologies employed, and visualizes key biological and experimental processes to serve as a foundational resource for researchers in pharmacology and drug development.

Pharmacokinetic Profile of Bacopa Saponins

The oral bioavailability of bacosides is generally considered to be low[2][3]. This is attributed to factors including poor aqueous solubility, extensive metabolism, and efflux by transporters such as P-glycoprotein[3][4][5]. Preclinical studies in rodents provide the most detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of these compounds.

Quantitative Pharmacokinetic Data (Surrogate Compound: Bacopaside I)

The following tables summarize the key pharmacokinetic parameters for Bacopaside I from preclinical studies in rats and mice. This data serves as the best available proxy for understanding the potential behavior of this compound in vivo.

Table 1: Pharmacokinetic Parameters of Bacopaside I in Rats Following Oral (p.o.) and Intravenous (i.v.) Administration

| Parameter | Oral (p.o.) Dose | Intravenous (i.v.) Dose | Reference |

| Dose | 50 mg/kg | 10 mg/kg | [6] |

| Cmax (ng/mL) | 115.7 ± 21.3 | 1995.4 ± 311.2 | [6] |

| Tmax (h) | 0.75 ± 0.29 | 0.08 ± 0.00 | [6] |

| AUC₀-t (ng·h/mL) | 488.6 ± 76.5 | 1186.9 ± 204.7 | [6] |

| AUC₀-∞ (ng·h/mL) | 502.8 ± 80.1 | 1201.6 ± 210.3 | [6] |

| t½ (h) | 4.9 ± 1.1 | 3.9 ± 0.9 | [6] |

| Absolute Bioavailability (F%) | 8.37% | - | [6] |

Table 2: Pharmacokinetic and Brain Distribution Parameters of Bacopaside I in Mice Following Intravenous (i.v.) Administration

| Parameter | Value | Reference |

| Dose | 5 mg/kg | [7] |

| Cmax (Plasma, ng/mL) | 1856.41 ± 289.53 | [7] |

| AUC₀-t (Plasma, ng·h/mL) | 1089.37 ± 155.62 | [7] |

| t½ (Plasma, h) | 3.59 ± 0.48 | [7] |

| Cmax (Brain, ng/g) | 198.62 ± 31.77 | [7] |

| AUC₀-t (Brain, ng·h/g) | 201.14 ± 49.81 | [7] |

| Brain-to-Plasma Ratio (K_p) | 0.18 | [7] |

Bioavailability, Metabolism, and Excretion

Absorption and Bioavailability

The absolute oral bioavailability of Bacopaside I in rats is low, calculated to be approximately 8.37%[6]. This limited absorption is a common characteristic of triterpenoid saponins. In silico modeling predicts that parent bacosides have very poor intestinal absorption, whereas their deglycosylated metabolites (aglycones) are well absorbed[8].

A significant mechanism limiting oral bioavailability is the action of the P-glycoprotein (P-gp) efflux pump in the intestinal wall[9]. In vitro studies have shown that Bacopa monnieri extract and its constituent saponins, including Bacopaside I and Bacopaside II, are inhibitors of P-gp[4][5]. This suggests they are also likely substrates, meaning the transporter actively pumps them back into the intestinal lumen, thereby reducing systemic absorption.

Caption: P-Glycoprotein Efflux Limiting Bacoside Absorption.

Metabolism

The primary metabolic pathway for bacosides is sequential deglycosylation, where sugar moieties are cleaved off the triterpenoid aglycone core. This process is thought to occur under gastric conditions and via the action of gut microbiota[10]. The resulting aglycones are primarily jujubogenin or its isomer, pseudojujubogenin. These aglycones may be further transformed into derivatives like ebelin lactone[1][8]. It is hypothesized that these less polar metabolites possess greater biological activity and improved pharmacokinetic characteristics compared to the parent glycosides[8].

Additionally, Bacopa monnieri extracts have been shown to inhibit several key cytochrome P450 enzymes in vitro, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4, indicating a potential for herb-drug interactions via hepatic metabolism pathways[11].

Caption: General Metabolic Pathway of Bacosides.

Distribution and Excretion

Following intravenous administration in mice, Bacopaside I shows limited distribution to the brain, with a brain-to-plasma concentration ratio of 0.18, suggesting poor penetration of the blood-brain barrier (BBB) by the parent compound[7]. This aligns with in silico predictions that show parent bacosides have no BBB penetration, while the aglycone metabolites are predicted to be highly penetrant[8].

Excretion studies in rats show that after an oral dose, the majority of Bacopaside I is eliminated through the feces. One study found that about 4% of the ingested dose was recovered in feces, with none detected in the serum or urine, suggesting poor absorption and/or significant biliary excretion of metabolites[12]. Another study reported that less than 1% of the administered dose was excreted in urine[10].

Detailed Experimental Protocols (Based on Bacopaside I Studies)

The following sections detail the typical methodologies used in preclinical pharmacokinetic studies of bacosides, compiled from published research on Bacopaside I[6][7][10][13].

Animal Models